4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine
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Overview
Description
4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-1H-pyrazole with 1-methyl-1H-pyrazole-4-carboxaldehyde under specific conditions to form the desired pyrazolo[1,5-a]pyrazine structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. These optimizations may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazines, which can exhibit different physical and chemical properties depending on the substituents introduced .
Scientific Research Applications
4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic structure. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different reactivity and applications.
1-Methylpyrazole-4-boronic acid pinacol ester: A related compound used in organic synthesis with distinct functional groups and reactivity.
Uniqueness
4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern and the presence of both pyrazole and pyrazine rings. This combination imparts unique electronic properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
1940180-18-6 |
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Molecular Formula |
C10H8ClN5 |
Molecular Weight |
233.66 g/mol |
IUPAC Name |
4-chloro-6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C10H8ClN5/c1-15-5-7(4-13-15)8-6-16-9(2-3-12-16)10(11)14-8/h2-6H,1H3 |
InChI Key |
NDFBBDUBZDNHGS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)Cl |
Origin of Product |
United States |
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